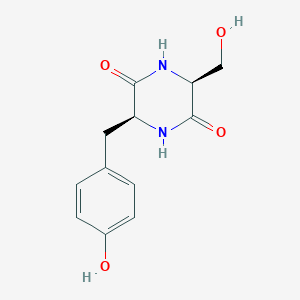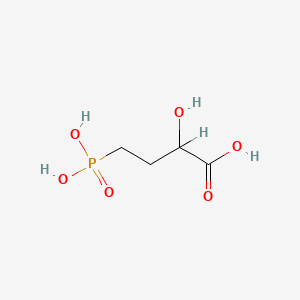
Cyclo(seryltyrosyl)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclo(seryltyrosyl) and related cyclic dipeptides often involves strategies like ring-closing metathesis or cyclization reactions. For example, a study by Cong and Yao (2006) utilized ring-closing metathesis and diastereoselective Grignard reactions, highlighting the use of L-serine as a starting material in place of more commonly used acids (Cong & Yao, 2006).
Molecular Structure Analysis
Cyclic dipeptides exhibit interesting structural features due to their constrained cyclic framework. For instance, Karle, Ranganathan, and Haridas (1998) described the crystal structures of a novel class of cyclodepsipeptides, showing unique secondary structural features and self-assembly patterns in the solid state (Karle, Ranganathan, & Haridas, 1998).
Chemical Reactions and Properties
Cyclo(seryltyrosyl) and similar compounds can undergo various chemical reactions, reflecting their functional group reactivity. The study by Marchini et al. (2010) on the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines explores the selective O-acylation and O,N-acyl transfer, demonstrating the chemical versatility of these cyclic peptides (Marchini et al., 2010).
Physical Properties Analysis
The physical properties of cyclo(seryltyrosyl) derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies like that of Swenson, Habermann, and Murphy (1996), which determined the crystal structures of related diketopiperazines. These structures often form extended chains or networks through hydrogen bonding, influencing their physical properties (Swenson, Habermann, & Murphy, 1996).
Chemical Properties Analysis
The chemical properties of cyclo(seryltyrosyl) are characterized by their reactivity towards various chemical reagents and conditions. Studies like that by Zanotti et al. (2009) on the synthesis and crystal structure of cyclodepsipeptides provide insight into the reactivity and stability of these cyclic compounds under different chemical environments (Zanotti et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Activities : A study focused on synthesizing various diketopiperazines, including cyclo(seryltyrosyl) derivatives, noting their potential biological activities. This research is significant in understanding the synthetic processes and potential applications of these compounds (Campo et al., 2009).
Antitumor and Antimicrobial Activity : Research on marine-derived cyclic peptides, including those related to cyclo(seryltyrosyl), showed promising antitumor and antibiotic activities. This study highlights the therapeutic potential of cyclic peptides derived from marine bacteria (Chakraborty et al., 2015).
Crystal Structure and Self-Assembling Properties : A study examined the crystal structures of cyclo(seryltyrosyl) analogs, revealing unique secondary structural features and self-assembly patterns. This is crucial for understanding the molecular architecture and potential applications in nanotechnology and materials science (Karle et al., 1998).
Antifungal Activity : Cyclo(seryltyrosyl) derivatives have been studied for their antifungal properties. For instance, a new cyclodipeptide isolated from Geotrichum candidum exhibited antifungal activity, which can be significant in developing new antifungal agents (Liu et al., 2007).
Extended Metal-Carbohydrate Frameworks : In material science, cyclodextrins, which are structurally related to cyclodipeptides like cyclo(seryltyrosyl), have been used to create environmentally friendly materials, such as frameworks for carbon dioxide sequestration or gold extraction (Liu & Stoddart, 2014).
Design and Synthesis for Membrane Ion-Transporting Properties : The synthesis of adamantane-containing serine-based cyclodepsipeptides, related to cyclo(seryltyrosyl), has shown potential for use as membrane ionophores. This is crucial for understanding membrane transport mechanisms and designing new materials for bioengineering applications (Ranganathan et al., 1997).
Antimicrobial Activity of Cyclic Peptides : Research on cyclic peptides isolated from a Ruegeria strain, including cyclo(seryltyrosyl) analogs, demonstrated moderate antimicrobial activity. This further emphasizes the potential of these compounds in developing new antimicrobial agents (Mitova et al., 2004).
Binding Affinity and Inhibitor Development : A study of analogs of cyclo(seryltyrosyl) focusing on their binding affinity to Mycobacterium tuberculosis enzyme CYP121 suggested that these compounds could be developed into inhibitors for novel anti-tubercular compounds (Rajput et al., 2019).
Intestinal Absorption Studies : Research on the intestinal absorption of cyclic phenylalanylserine, a compound structurally similar to cyclo(seryltyrosyl), provided insights into the complexity of intestinal absorption of cyclic dipeptides, which is vital for drug development and understanding pharmacokinetics (Mizuma et al., 2002).
Crystal Structures of Diketopiperazines : The study of the crystal structures of diketopiperazines, including those related to cyclo(seryltyrosyl), provided valuable insights into their molecular architecture, which is essential for drug design and material science applications (Swenson et al., 1996).
Eigenschaften
IUPAC Name |
(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMARRIVIIBNV-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176156 | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21754-31-4 | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of cyclo(seryltyrosyl) influence its affinity for the PEPT1 transporter?
A1: Research suggests that the presence of a phenolic hydroxyl group in the tyrosine residue of cyclo(seryltyrosyl) enhances its affinity for the PEPT1 transporter []. This conclusion stems from comparative studies of various cyclic dipeptides, including cyclo(Gly-Phe), cyclo(Phe-Ser), and cyclo(Gly-Tyr). The study demonstrated that cyclic dipeptides containing tyrosine exhibited lower Michaelis constants (Km) compared to those with phenylalanine, indicating stronger binding to PEPT1 []. This observation is further corroborated by findings related to cephadroxil and cephalexin, where the presence of a phenolic hydroxyl group in cephadroxil correlates with a lower Km value compared to cephalexin [].
Q2: How is the uptake of cyclo(seryltyrosyl) mediated in the human intestinal cell line, Caco-2?
A2: The uptake of cyclo(seryltyrosyl) in Caco-2 cells is mediated by the H+/oligopeptide cotransporter (PEPT1) []. This conclusion is supported by several observations: Firstly, the uptake process is pH-dependent, which is characteristic of PEPT1-mediated transport. Secondly, the addition of known PEPT1 substrates, like glycylsarcosine, effectively inhibits the uptake of cyclo(seryltyrosyl), indicating competition for the same transporter [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)
![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)
![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)

![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)